molecular formula C16H13FN2O2S2 B2387316 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide CAS No. 1795089-68-7

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide

Cat. No.: B2387316
CAS No.: 1795089-68-7
M. Wt: 348.41
InChI Key: WITWYZWMJBKJJX-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide (CAS 1795089-68-7) is a high-purity synthetic compound with a molecular formula of C16H13FN2O2S2 and a molecular weight of 348.42 g/mol. This research chemical is characterized by its specific thiazole core, a 2-fluorophenyl substituent, and a methanesulfonamide group, contributing to its physicochemical profile with a calculated XLogP3 of 3.3 and a polar surface area of 95.7 Ų . Thiazole derivatives are prominent in medicinal chemistry research due to their broad biological activity. They are frequently explored as key scaffolds in the development of novel therapeutic agents, with recent scientific literature highlighting their investigation as potential anti-inflammatory agents and their activity against infectious diseases . Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in studies as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), a cysteine-loop receptor, suggesting potential as valuable pharmacological tools for probing this receptor's function . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, and personal use is strictly prohibited. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c1-23(20,21)19-14-9-5-3-7-12(14)15-10-22-16(18-15)11-6-2-4-8-13(11)17/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITWYZWMJBKJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and methanesulfonamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Research indicates that N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide exhibits significant anticancer properties.

Case Study: Antiproliferative Effects

A study evaluated the compound's effects on various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results demonstrated an IC50 value of approximately 1.30 μM against HepG2 cells, indicating potent antiproliferative activity.

Antimicrobial Applications

This compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics like linezolid against Methicillin-resistant Staphylococcus aureus (MRSA).

Summary of Biological Activities Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
AnticancerHepG21.30 μMCell cycle arrest at G2/M phase
AntimicrobialMRSA< 1 µg/mLInhibition of dihydropteroate synthase

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Key Findings and Implications

Structural Impact on Bioactivity: The thiazole core in the target compound and its analogs (e.g., Compound 8) is critical for interactions with biological targets, while substituents like 2-fluorophenyl or bis(chloroethyl)amino dictate specificity and potency .

Synthetic Flexibility : Thiazole derivatives are often synthesized via cyclization or alkylation, whereas triazole and pyrimidine analogs require distinct routes (e.g., Friedel-Crafts or oxidation) .

Spectroscopic Signatures : C=S (1243–1258 cm⁻¹ in IR) and NH stretches (3150–3414 cm⁻¹) are consistent across sulfonamide-heterocycle hybrids, aiding structural validation .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure

The compound features a thiazole ring substituted with a fluorophenyl group, linked to a phenyl group and a methanesulfonamide moiety. The structural formula can be represented as follows:

C15H16FN3O2S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with thiazole rings have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits its anticancer effects primarily through the induction of apoptosis in cancer cells. It has been observed to promote phosphatidylserine flipping from the inner to the outer membrane and cytochrome c release from mitochondria, leading to caspase activation, which is indicative of intrinsic apoptotic pathways .
    • Additionally, it disrupts signaling pathways associated with cell invasion and metastasis by affecting focal adhesion kinase (FAK) and Paxillin pathways .
  • In Vitro Studies :
    • In vitro assays demonstrated that similar thiazole derivatives had 50% growth inhibition (GI50) values ranging from 0.20–2.58 μM against human cancer cell lines .
    • Toxicological assessments indicated that these compounds were significantly less toxic to normal fibroblast cells compared to their effects on cancer cells, suggesting a favorable therapeutic index .

Comparative Analysis with Other Compounds

A comparative analysis of various thiazole derivatives reveals that this compound may exhibit unique properties when compared to other compounds within the same class.

Compound NameGI50 (μM)Mechanism of ActionSelectivity
Compound A0.49Apoptosis via caspase activationHigh
Compound B1.50FAK/Paxillin pathway disruptionModerate
This compoundTBDApoptosis induction, invasion inhibitionTBD

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole-based compounds:

  • Synthesis and Evaluation :
    • A study synthesized various thiazole derivatives and evaluated their antibacterial and antifungal activities alongside their anticancer properties. The results indicated that modifications on the thiazole ring significantly influenced biological activity .
  • Clinical Relevance :
    • Another investigation into related compounds demonstrated their efficacy against a panel of 60 human cancer cell lines, highlighting their potential for clinical translation .

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes coupling 2-(2-fluorophenyl)thiazole-4-amine derivatives with methanesulfonyl chloride under controlled conditions. Key optimization parameters include:

  • Temperature : Maintaining 0–5°C during sulfonylation to prevent side reactions .
  • Catalysts : Using triethylamine as a base to enhance nucleophilicity of the amine group .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity .
    Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometric ratios.

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl and sulfonamide groups) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., distinguishing between C₁₆H₁₄FN₂O₂S₂ isomers) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete sulfonylation .

Basic: What in vitro models are appropriate for initial biological activity screening?

Answer:

  • Anticancer assays : Use HCT116 (colon) and MCF7 (breast) cancer cell lines, with IC₅₀ determination via MTT assays .
  • Antimicrobial screening : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms via fluorometric assays .

Advanced: How can SAR studies elucidate the role of the 2-fluorophenyl substituent in bioactivity?

Answer:

  • Comparative substitution : Replace the 2-fluorophenyl group with non-halogenated analogs (e.g., methoxyphenyl) to assess halogen-dependent activity .
  • DFT calculations : Evaluate electron-withdrawing effects of fluorine on thiazole ring electrophilicity, correlating with target binding .
  • Pharmacophore mapping : Identify if the fluorine atom enhances hydrophobic interactions in enzyme active sites (e.g., COX-2) .

Advanced: How should researchers address contradictory reports on anticancer efficacy of similar compounds?

Answer:

  • Validate assay protocols : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) .
  • Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if MTT results are ambiguous .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like drug exposure time .

Advanced: What computational methods predict the binding affinity of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 3LN1) or carbonic anhydrase IX (PDB: 5FL4) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Develop regression models correlating substituent electronegativity with IC₅₀ values .

Advanced: What strategies ensure high yield and purity during multi-step synthesis?

Answer:

  • Stepwise quenching : Neutralize excess sulfonyl chloride with ice-cold NaHCO₃ to prevent over-sulfonylation .
  • Flash chromatography : Purify intermediates using gradients of ethyl acetate/hexane (20–50% v/v) .
  • In-line FTIR : Monitor reaction progress in real-time to identify byproduct formation .

Advanced: How does the compound’s stability under varying pH and temperature impact experimental design?

Answer:

  • pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) to identify labile bonds (e.g., sulfonamide group) .
  • Thermal analysis : Use DSC/TGA to determine decomposition thresholds (>200°C typical for thiazoles) .
  • Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis .

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